molecular formula C11H14F3N7OS B2602885 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide CAS No. 1005700-45-7

2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B2602885
CAS No.: 1005700-45-7
M. Wt: 349.34
InChI Key: IIYQFWKGXAQQRM-UHFFFAOYSA-N
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Description

The compound “2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide” is a complex organic molecule. It contains several functional groups, including an ethyl group, a methyl group, a trifluoromethyl group, a pyrazole ring, a triazole ring, a sulfanyl group, and an acetohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The presence of a trifluoromethyl group and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound is involved in complex chemical synthesis processes and the formation of various derivatives, which are crucial for advancing pharmacological studies and understanding the chemical properties of these compounds. For instance, it's used in the synthesis of thiosemicarbazides and their cyclization into 1,2,4-triazole and 1,3,4-thiadiazole derivatives with confirmed molecular structures through X-ray structure analysis. This synthesis plays a significant role in exploring the pharmacological properties of these derivatives, particularly their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Properties

IUPAC Name

2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N7OS/c1-3-21-9(17-18-10(21)23-5-8(22)16-15)6-4-7(11(12,13)14)19-20(6)2/h4H,3,5,15H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYQFWKGXAQQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC(=NN2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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